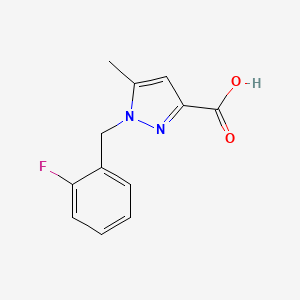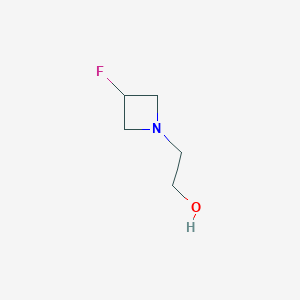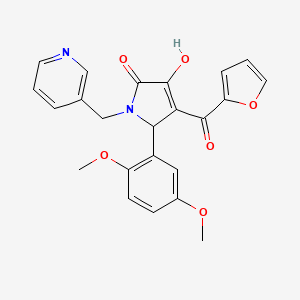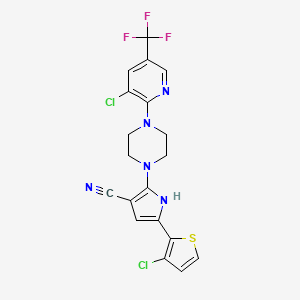![molecular formula C19H23N3O3 B2687673 3-Cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2097894-04-5](/img/structure/B2687673.png)
3-Cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
One area of application involves the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, including imidazolidine-2,4-diones, and their evaluation for anticancer activity. Kumar et al. (2013) reported the efficient synthesis of these derivatives and demonstrated their good anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells (Kumar et al., 2013).
Antidepressant and Anxiolytic Activity
Czopek et al. (2010) synthesized 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives, demonstrating their high affinity for 5-HT(1A) and 5-HT(2A) receptors. The study highlighted the potential antidepressant and anxiolytic activity of these compounds, with one derivative showing more pronounced antidepressant-like effects than imipramine in animal models (Czopek et al., 2010).
ABCB1 Inhibitory and Antiproliferative Properties
Żesławska et al. (2019) focused on the ABCB1 inhibitory properties of imidazolidin-2,4‐dione derivatives, showing significant cytotoxic and antiproliferative properties against multidrug resistance cells. The study emphasized the potential of these compounds to inhibit cancer efflux pumps, enhancing the effectiveness of chemotherapeutic drugs (Żesławska et al., 2019).
Antimicrobial Activity
Prakash et al. (2011) synthesized a series of thiazolidine-2,4-diones with good antibacterial activity against gram-positive bacteria and excellent antifungal activity. This study highlights the potential of imidazolidine-2,4-dione derivatives as antimicrobial agents (Prasad et al., 2018).
Mecanismo De Acción
Target of Action
Piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes . More detailed studies are required to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Piperidine derivatives are known to influence a wide range of biochemical pathways
Result of Action
Piperidine derivatives are known to have various effects at the molecular and cellular levels . More detailed studies are needed to understand the specific effects of this compound.
Action Environment
Propiedades
IUPAC Name |
3-cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-17(12-14-4-2-1-3-5-14)20-10-8-15(9-11-20)21-13-18(24)22(19(21)25)16-6-7-16/h1-5,15-16H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREOOIXFWWHHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2687591.png)
![1-(3-(diethylamino)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2687592.png)
![4-fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2687595.png)
![4-bromo-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2687596.png)
![6-{[5-(benzylsulfanyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2687598.png)

![N-(1-cyanocyclohexyl)-2-{[1-(2,4-dichlorophenyl)ethyl]amino}acetamide](/img/structure/B2687601.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide](/img/structure/B2687602.png)

![N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B2687607.png)



![{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride](/img/structure/B2687613.png)
